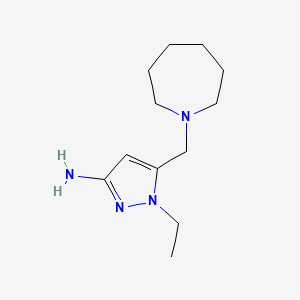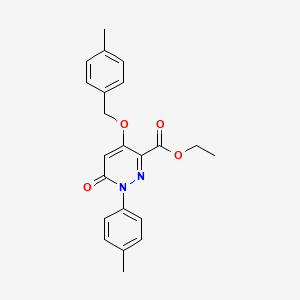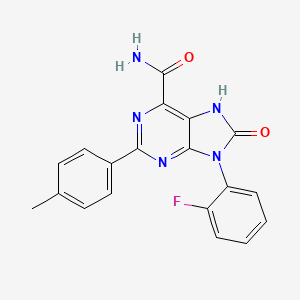
9-(2-fluorophenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "9-(2-fluorophenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide" is a structurally complex molecule that appears to be related to the purine family of compounds. Purines are a group of heterocyclic aromatic organic compounds that include several biologically significant molecules such as adenine and guanine, which are components of DNA and RNA. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related research on purine derivatives and their biological activities.
Synthesis Analysis
The synthesis of purine derivatives often involves the formation of the purine ring followed by various functionalization reactions. For example, the synthesis of 9-beta-D-ribofuranosylpurine-6-carboxamides involves glycosylation of a purine derivative with protected ribofuranose in the presence of a Lewis acid, followed by deprotection to yield the final nucleoside . Similarly, the synthesis of arprinocid, a purine derivative, includes the introduction of a carbon-14 label into the benzylic methylene carbon . These methods suggest that the synthesis of the compound would likely involve multiple steps, including the formation of the purine core, introduction of the fluorophenyl and methylphenyl groups, and the establishment of the carboxamide functionality.
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by a bicyclic ring system consisting of fused pyrimidine and imidazole rings. The presence of substituents like fluorophenyl and methylphenyl groups would influence the electronic distribution and potentially the biological activity of the molecule. The molecular structure of related compounds, such as 9-phenyl-9H-purine-6-carbonitrile, has been studied, revealing how nucleophilic reagents can react with the purine system . These studies provide a foundation for understanding how the substituents in the compound of interest might interact with biological targets or undergo chemical transformations.
Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions. For instance, the reaction of 9-phenyl-9H-purine-6-carbonitrile with nucleophilic reagents leads to the formation of products such as amidoximes, amidrazones, amidines, ketones, and amides . These reactions are influenced by the nature of the substituents on the purine ring. The compound "9-(2-fluorophenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide" would likely exhibit reactivity patterns consistent with other purine derivatives, with the potential for nucleophilic addition or substitution reactions at various positions on the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are determined by their molecular structure. The introduction of substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of a carboxamide group in certain N-aryl-9-oxo-9H-fluorene-1-carboxamides has been shown to influence their solubility and biological activity . Similarly, the presence of a fluorophenyl group could affect the compound's ability to interact with biological targets through hydrogen bonding or dipole interactions. The physical properties of related polyamides containing methyl pendant groups indicate that such substituents can also impact material properties like glass transition temperature and tensile strength .
Scientific Research Applications
Synthesis Methodologies
One significant area of research focuses on the synthesis of related purine compounds, exploring various methods to achieve high yields and specific derivatives. For instance, Kelley and McLean (1986) reported the synthesis of 9-(2-fluorobenzyl)-6-methylamino-9H-purine from different precursors, showcasing methods like methylamination, alkylation, and hydride reduction among others (J. Kelley & Ed W. McLean, 1986). This demonstrates the chemical flexibility and the potential for generating various analogs for further study.
Structural Studies
Research on the crystal structure of purine-pyrimidine complexes, such as the work by Sobell (1966), highlights the importance of understanding the molecular interactions at play. These studies provide insights into the hydrogen-bonding patterns and the structural basis for potential biological activity, paving the way for the design of more effective compounds (H. M. Sobell, 1966).
Antiviral and Anticonvulsant Activities
Kelley et al. (1995) investigated analogs of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine for anticonvulsant activity, revealing the impact of isosteric replacements on the activity against seizures (J. Kelley et al., 1995). This indicates the therapeutic potential of purine derivatives in neurological conditions.
Polyamide Derivatives
Research into diphenylfluorene-based aromatic polyamides, as conducted by Hsiao et al. (1999), reveals applications in materials science, particularly due to their thermal stability and solubility properties. These studies highlight the versatility of purine derivatives beyond pharmacological applications, extending into polymer chemistry and materials engineering (S. Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).
Antipathogenic Properties
Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized thiourea derivatives, demonstrating their antipathogenic potential against biofilm-forming bacteria. This suggests that related purine compounds could also have applications in addressing microbial resistance and biofilm-associated infections (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
properties
IUPAC Name |
9-(2-fluorophenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c1-10-6-8-11(9-7-10)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)13-5-3-2-4-12(13)20/h2-9H,1H3,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKJMFSZGCZPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-fluorophenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

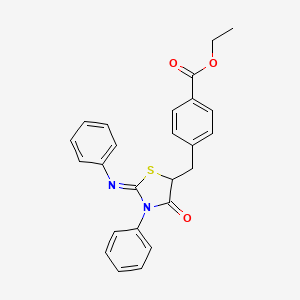
![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2502247.png)
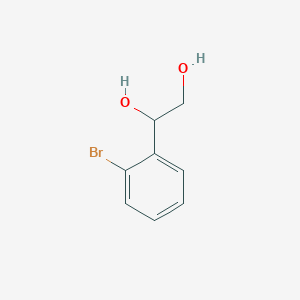
![Methyl (1-{[(tert-butylcarbamoyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2502249.png)
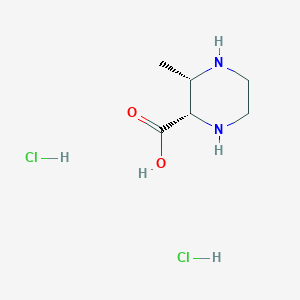
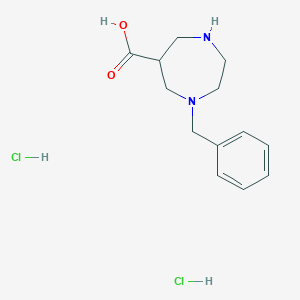
![Ethyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2502254.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2502255.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2502256.png)

![(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2502260.png)
